molecular formula C20H32N2O B4058263 1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL

1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL

Cat. No.: B4058263
M. Wt: 316.5 g/mol
InChI Key: BVKFZRBXGUWRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL is a complex organic compound characterized by its unique structure, which includes a phenyl group, piperidine rings, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL typically involves multi-step organic reactions. One common method includes the reaction of α-piperidino-gammabutyrolactone with aniline, followed by heating the mixture for a specific period . The reaction conditions, such as temperature and duration, are crucial for achieving high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure consistency and efficiency. The use of catalysts and controlled environments can enhance the reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-PHENYL-3-PIPERIDINO-2-PROPENE-1-ONE
  • 1-PHENYL-3-PIPERIDINO-2-PYRROLIDONE

Uniqueness

Compared to similar compounds, 1-PHENYL-3-PIPERIDINO-2-(PIPERIDINOMETHYL)-1-PROPANOL stands out due to its unique structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups can result in different reactivity and interactions, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-phenyl-3-piperidin-1-yl-2-(piperidin-1-ylmethyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c23-20(18-10-4-1-5-11-18)19(16-21-12-6-2-7-13-21)17-22-14-8-3-9-15-22/h1,4-5,10-11,19-20,23H,2-3,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKFZRBXGUWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2CCCCC2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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